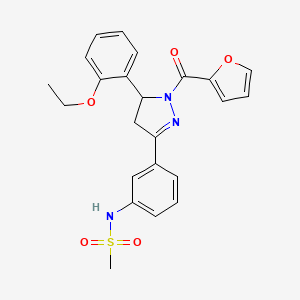
N-(3-(5-(2-ethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(5-(2-ethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C23H23N3O5S and its molecular weight is 453.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-(5-(2-ethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a unique structure comprising a furan ring, a pyrazole moiety, and an ethoxyphenyl group. The presence of the methanesulfonamide functional group is significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the formation of the pyrazole ring and subsequent functionalization with furan and phenyl groups. While specific synthetic methods for this compound are not extensively documented in the available literature, similar compounds often utilize techniques such as:
- Condensation Reactions : To form the pyrazole nucleus.
- Furan Functionalization : To introduce the furan-2-carbonyl group.
- Sulfonamide Formation : To attach the methanesulfonamide moiety.
Anticancer Activity
Recent studies indicate that compounds with similar structural features exhibit promising anticancer properties. For instance, a related compound was shown to inhibit the proliferation of cancer cell lines by targeting specific kinases involved in cell signaling pathways. The mechanism often involves modulation of the MAPK pathway, which is crucial in cancer cell growth and survival .
Inhibition of COX Enzymes
Molecular docking studies suggest that this compound may interact with cyclooxygenase enzymes (COX), particularly COX-2. This interaction is relevant as COX inhibitors are known for their anti-inflammatory and analgesic properties .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Ethoxy Group : Enhances lipophilicity, potentially improving membrane permeability.
- Furan and Pyrazole Units : Contribute to the binding affinity through π-stacking interactions with target proteins.
A comparative analysis with other bioactive compounds indicates that modifications at these positions can significantly alter their potency and selectivity.
Case Studies
Several case studies have explored similar compounds in clinical settings:
- In Vitro Studies :
- Animal Models :
Data Summary
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃S |
| Anticancer Activity | IC50 values in micromolar range |
| COX-2 Inhibition | Potential based on molecular docking studies |
| Lipophilicity | Enhanced by ethoxy substitution |
科学的研究の応用
Anticancer Activity
Recent studies have indicated that compounds with pyrazole and furan moieties possess significant anticancer properties. The structural characteristics of N-(3-(5-(2-ethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide suggest that it may inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest.
Case Study: Pyrazole Derivatives in Cancer Research
A study published in Cancer Letters demonstrated that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism involved the inhibition of key signaling pathways such as the PI3K/Akt pathway, leading to reduced cell survival rates . This suggests that this compound could be further explored for its potential as an anticancer agent.
Anti-inflammatory Properties
Sulfonamides are known for their anti-inflammatory effects, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases. The incorporation of the furan and pyrazole groups may enhance these properties.
Research Findings
A study highlighted the anti-inflammatory activity of similar sulfonamide derivatives, showing significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro . This suggests that this compound could serve as a lead compound for developing new anti-inflammatory drugs.
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been well-documented, with several studies reporting their effectiveness against various bacterial strains.
Case Study: Antimicrobial Screening
In a comprehensive screening of synthesized pyrazoles, several compounds demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria . Given the structural similarities, this compound could also exhibit similar antimicrobial properties.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets.
Findings
Docking simulations against cyclooxygenase (COX) enzymes indicated favorable interactions with key active site residues . Such interactions suggest potential use as an analgesic or anti-inflammatory agent by inhibiting COX activity.
Data Table: Summary of Applications
特性
IUPAC Name |
N-[3-[3-(2-ethoxyphenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S/c1-3-30-21-11-5-4-10-18(21)20-15-19(24-26(20)23(27)22-12-7-13-31-22)16-8-6-9-17(14-16)25-32(2,28)29/h4-14,20,25H,3,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXONAEAZCUNLFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CO3)C4=CC(=CC=C4)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













